

2-Azaspido[3.3]heptan-6-ol hydrochloride structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Azaspido[3.3]heptan-6-ol hydrochloride

Cat. No.: B1379402

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **2-Azaspido[3.3]heptan-6-ol Hydrochloride**

Abstract

The 2-azaspido[3.3]heptane scaffold is a valuable bioisostere for the piperidine ring, making it a privileged motif in modern drug discovery.^[1] Its rigid, three-dimensional structure provides a unique vectoral projection for substituents, enabling novel interactions with biological targets. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative, **2-Azaspido[3.3]heptan-6-ol hydrochloride** ($C_6H_{12}ClNO$). We will proceed through a logical sequence of analytical experiments, from foundational mass and elemental composition analysis to detailed 2D NMR connectivity mapping and ultimate confirmation by single-crystal X-ray diffraction. This document is intended for researchers, analytical chemists, and drug development professionals, providing not only procedural steps but also the expert rationale behind each experimental choice, ensuring a self-validating and authoritative approach to structural chemistry.

Initial Characterization: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the foundational step is to confirm the molecular formula and calculate the degree of unsaturation. This information provides the

fundamental constraints for any proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The choice of HRMS over standard-resolution MS is critical. HRMS provides the high mass accuracy necessary to distinguish between elemental compositions that may be isobaric at lower resolutions. For a small molecule like 2-Azaspiro[3.3]heptan-6-ol, this precision is essential for building confidence in the molecular formula from the outset. The parent compound (free base) has a monoisotopic mass of 113.084063974 Da.[\[2\]](#)

Protocol: HRMS via Electrospray Ionization (ESI-TOF)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
- **Instrumentation:** Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Analysis Mode:** Acquire data in positive ion mode. The secondary amine in the spirocycle is readily protonated.
- **Data Acquisition:** Infuse the sample at a flow rate of 5 μ L/min. Acquire spectra over a mass range of m/z 50-500.
- **Calibration:** Use a known calibration standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
- **Observation:** Expect to observe the protonated molecular ion $[M+H]^+$ for the free base ($C_6H_{11}NO$).

Data Presentation: Expected HRMS Results

Ion Species	Elemental Composition	Calculated m/z	Observed m/z (Hypothetical)	Mass Error (ppm)
$[M+H]^+$	$C_6H_{12}NO^+$	114.09134	114.0911	< 2.0

This result confirms the elemental composition of the free base as $C_6H_{11}NO$. The hydrochloride salt itself will not be observed directly but is inferred from the synthesis and other characterization methods.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent, is calculated from the molecular formula ($C_xH_yNzOnXq$) using the formula: $DoU = x - y/2 + z/2 + 1$.

For $C_6H_{11}NO$: $DoU = 6 - 11/2 + 1/2 + 1 = 6 - 5.5 + 0.5 + 1 = 2$

A DoU of 2 indicates the presence of two rings, two double bonds, or one ring and one double bond. Given the "spiro[3.3]heptane" nomenclature, we anticipate two rings and zero double bonds (other than potential $C=O$, which is ruled out by the "-ol" suffix). This calculation is a crucial cross-check for the proposed spirocyclic structure.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For this molecule, we are specifically looking for evidence of the alcohol (-OH) and the secondary amine hydrochloride ($-NH_2^+$). The spectrum of the salt will differ significantly from the free base.^[3]

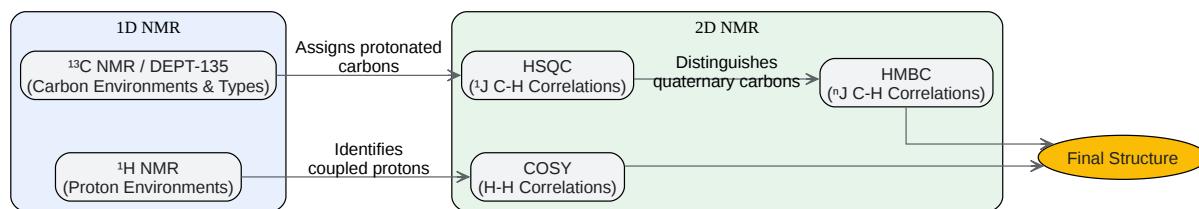
Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
- **Background Scan:** Perform a background scan with a clean crystal to subtract atmospheric H_2O and CO_2 signals.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Data Presentation: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3400-3200	Broad, Strong	O-H Stretch	The broadness is characteristic of hydrogen-bonded alcohols.[4][5]
~3000-2700	Broad, Strong	N-H Stretch (Ammonium Salt)	The protonated amine (R ₂ NH ₂ ⁺) shows a very broad and strong absorption in this region.[3]
~2950-2850	Medium	C-H Stretch	Aliphatic C-H stretches from the cyclobutane rings.
~1620-1560	Medium	N-H Bend (Ammonium Salt)	Characteristic deformation vibration for secondary amine salts.[3]
~1150-1075	Strong	C-O Stretch	This range is typical for secondary alcohols.[4]

The presence of these key bands provides strong, direct evidence for the alcohol and secondary amine hydrochloride functionalities.


Connectivity Mapping: A Deep Dive into NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution.[6] A full suite of 1D and 2D experiments is required to assemble the spirocyclic core and definitively place the hydroxyl group. All spectra should be acquired in a suitable deuterated solvent like

D₂O or DMSO-d₆. For this guide, we will use D₂O, which will cause the exchangeable -OH and -NH₂⁺ protons to disappear, simplifying the spectrum.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow, where information from simpler experiments informs the setup and interpretation of more complex ones.

[Click to download full resolution via product page](#)

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The Building Blocks

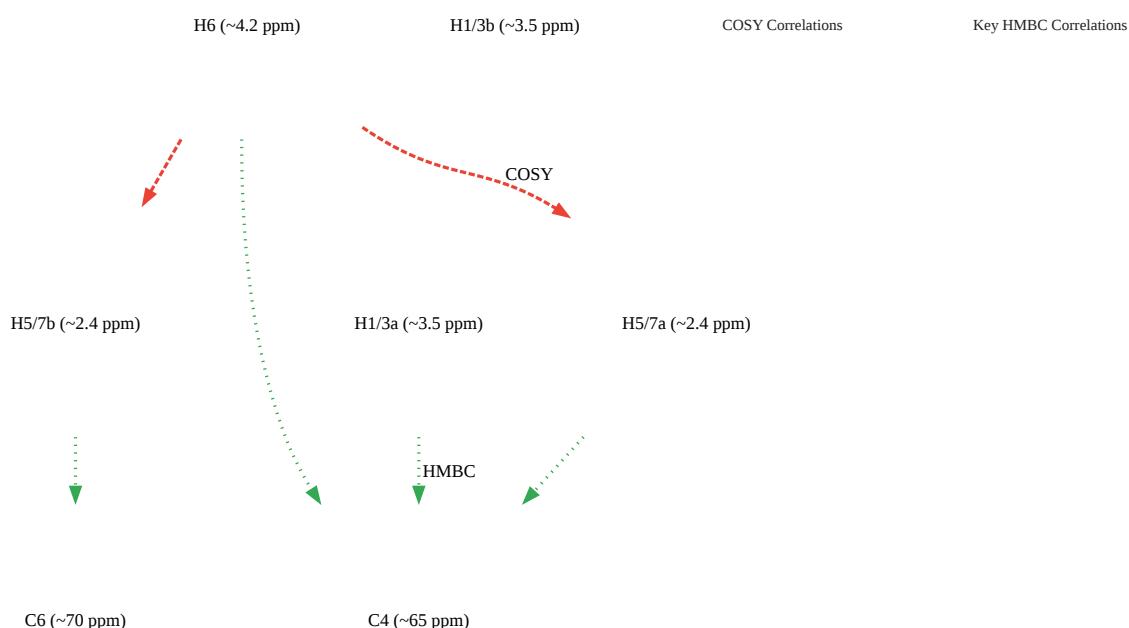
¹H NMR provides information on the number and electronic environment of different protons, while ¹³C NMR and DEPT-135 experiments reveal the number and type (CH₃, CH₂, CH, C) of carbon atoms.

Data Presentation: Predicted NMR Data (in D₂O, 400 MHz)

Position	^{13}C δ (ppm)	^1H δ (ppm)	Multiplicity	Integration	DEPT-135
C1, C3	~50	~3.5	t	4H	CH_2 (pos)
C5, C7	~35	~2.4	m	4H	CH_2 (pos)
C6	~70	~4.2	quintet	1H	CH (pos)
C4 (Spiro)	~65	-	-	-	C (absent)

Note: Chemical shifts are predictive and based on analogous structures. The two CH_2 groups attached to the nitrogen (C1, C3) are equivalent, as are the two CH_2 groups in the other ring (C5, C7). The multiplicity and integration reflect this symmetry.

2D NMR: Assembling the Puzzle


Trustworthiness: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. Each experiment validates the others. HSQC links protons to their directly attached carbons. COSY reveals proton-proton coupling networks. HMBC provides the long-range connections that are essential for linking fragments across non-protonated (quaternary) centers, such as the spiro-carbon.^[7]

Protocol: 2D HMBC Acquisition

- Sample Preparation: Use the same sample as for 1D NMR (~5-10 mg in 0.6 mL D_2O).
- Experiment Setup: Load a standard `hmbcgplpndqf` pulse sequence.
- Key Parameters:
 - Set the spectral widths to cover all proton and carbon signals.
 - Set the `cnst2` parameter (optimized for long-range coupling) to a value corresponding to an 8 Hz coupling (e.g., 62.5 ms). This is a good starting point for 2- and 3-bond correlations.
- Acquisition: Acquire data with sufficient scans to achieve a good signal-to-noise ratio, typically over several hours.

- Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

The following diagram illustrates the key correlations that would unambiguously confirm the structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Azapiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jchps.com [jchps.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- To cite this document: BenchChem. [2-Azapiro[3.3]heptan-6-ol hydrochloride structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379402#2-azapiro-3-3-heptan-6-ol-hydrochloride-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com